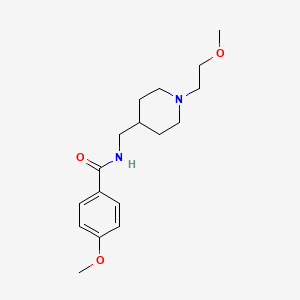
N-(1-Benzoyl-1,2,3,4-tetrahydrochinolin-6-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the quinoline family. This compound is known for its unique structure, which includes a benzoyl group attached to a tetrahydroquinoline moiety, and a benzamide group.
Wissenschaftliche Forschungsanwendungen
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals targeting various diseases.
Medicine: Research has indicated its potential use in developing drugs for neurodegenerative disorders and infectious diseases.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.
Wirkmechanismus
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared with other similar compounds, such as:
1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline core but lacks the benzoyl and benzamide groups, resulting in different chemical and biological properties.
Quinoline derivatives: These compounds have a quinoline core but differ in their substituents, leading to variations in their reactivity and applications.
The uniqueness of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(17-8-3-1-4-9-17)24-20-13-14-21-19(16-20)12-7-15-25(21)23(27)18-10-5-2-6-11-18/h1-6,8-11,13-14,16H,7,12,15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLNCKCQOBKVKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)
![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide](/img/structure/B2399770.png)

![2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride](/img/structure/B2399780.png)
![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)

![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)

![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2399789.png)
![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)
